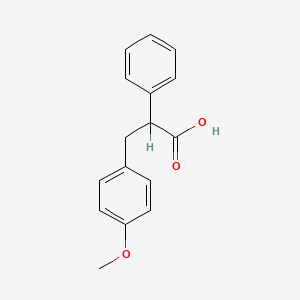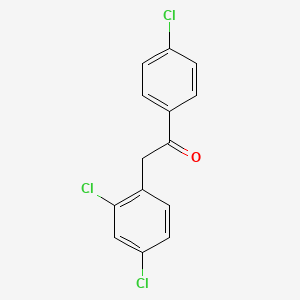
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two chlorinated phenyl rings attached to an ethanone moiety
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in the development of pharmaceutical compounds with therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 2,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.
Synthetic Route:
Reactants: 4-chlorobenzoyl chloride and 2,4-dichlorobenzene.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Anhydrous dichloromethane or carbon disulfide.
Reaction Conditions: Temperature range of 0-5°C, anhydrous environment.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Corresponding carboxylic acids.
Reduction:
Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Corresponding alcohols.
Substitution:
Reagents: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Conditions: Presence of a catalyst or under UV light.
Products: Halogenated derivatives.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-2-phenylethanone: Lacks the additional chlorination on the second phenyl ring, resulting in different reactivity and applications.
1-(2,4-Dichlorophenyl)-2-phenylethanone: Similar structure but with chlorination on the first phenyl ring, leading to variations in chemical behavior.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIFHFYZXQGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343084 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654682-18-5 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
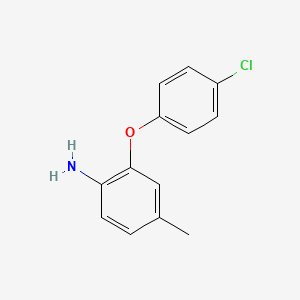
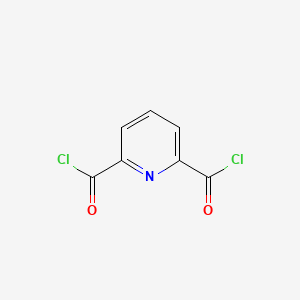
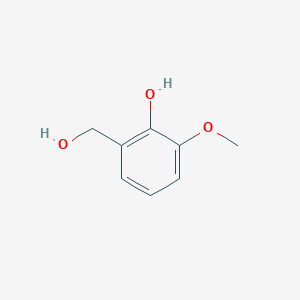
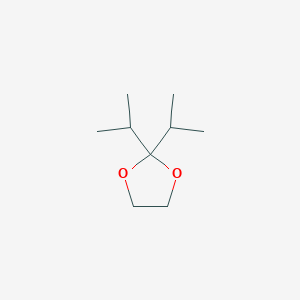

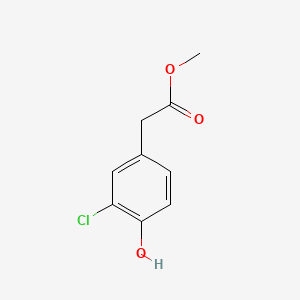
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)


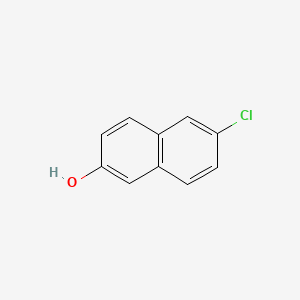

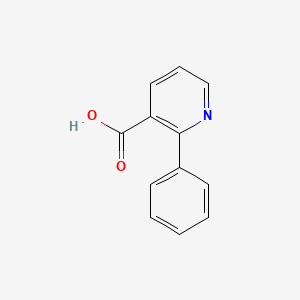
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)
